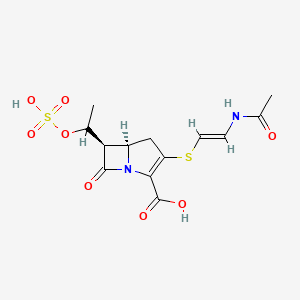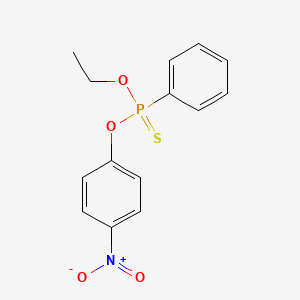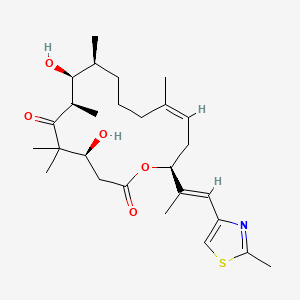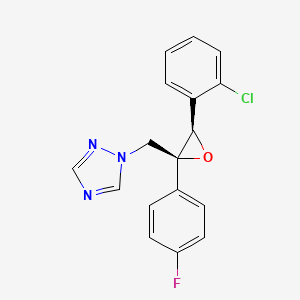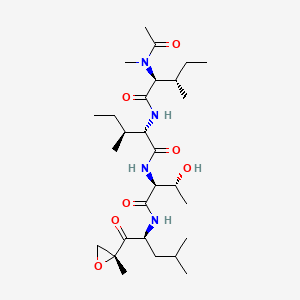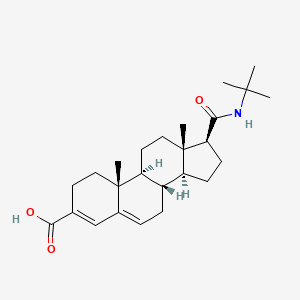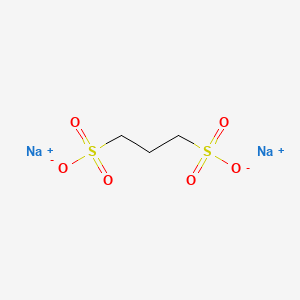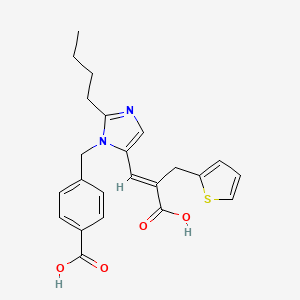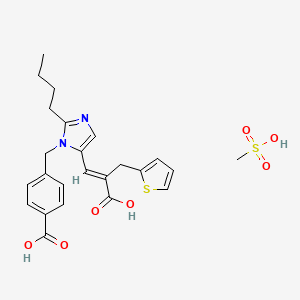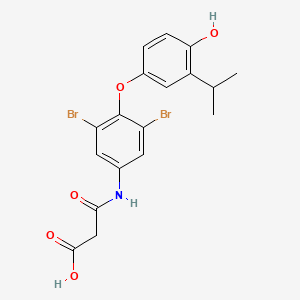
Ethomoxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethomoxane is a bioactive chemical compound with the molecular formula C15H23NO3 and a molecular weight of 265.353 g/mol . It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethomoxane can be synthesized through various chemical reactions. One common method involves the reaction of specific arylating reagents with appropriate substrates under controlled conditions. For instance, the Ullmann-type reactions of aryl halides using copper catalysts, Buchwald–Hartwig cross-couplings of aryl halides in the presence of palladium catalytic systems, and Chan–Lam cross-couplings of phenols with arylboronic acids catalyzed by copper are some of the efficient synthetic methods .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product suitable for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: Ethomoxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Ethomoxane has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic reactions. In biology, it serves as a tool for studying cellular processes and signaling pathways. In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and cancer. In industry, it is used in the development of new materials and chemical products .
Mecanismo De Acción
The mechanism of action of Ethomoxane involves its interaction with specific molecular targets and pathways. It acts by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For instance, this compound may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins and thromboxanes . This mechanism is similar to that of other non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin .
Comparación Con Compuestos Similares
Ethomoxane is unique compared to other similar compounds due to its specific molecular structure and bioactivity. Similar compounds include other bioactive lipids like thromboxane A2 and prostaglandins, which also play roles in inflammation and cardiovascular health . this compound’s distinct chemical properties and interactions with molecular targets make it a valuable compound for research and therapeutic applications .
Propiedades
Número CAS |
3570-46-5 |
|---|---|
Fórmula molecular |
C15H23NO3 |
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C15H23NO3/c1-3-5-9-16-10-12-11-18-14-8-6-7-13(17-4-2)15(14)19-12/h6-8,12,16H,3-5,9-11H2,1-2H3 |
Clave InChI |
WKRAEDUMAWVCOC-UHFFFAOYSA-N |
SMILES |
CCCCNCC1COC2=C(O1)C(=CC=C2)OCC |
SMILES canónico |
CCCCNCC1COC2=C(O1)C(=CC=C2)OCC |
Apariencia |
Solid powder |
| 793603-27-7 6038-78-4 |
|
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
6038-78-4 (hydrochloride) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Ethomoxane; Lilly 26125; F 883; F-883; F883; Vortel; USAF EL-32; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


